ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
2-benzoylimino-1-(2-furanylmethyl)-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester is a pyridopyrimidine.
Scientific Research Applications
Structural Modifications and Molecular Interactions
- Research has shown that varying substituents in similar molecular structures, like thiazolopyrimidines, results in significant differences in intermolecular interaction patterns. These findings suggest that structural modifications in compounds similar to the one could influence their conformational features and packing characteristics (Nagarajaiah & Begum, 2014).
Synthesis of Related Compounds
- Methods have been developed for synthesizing methyl esters of similar compounds, highlighting the potential for creating various derivatives of the compound , which could be relevant for further scientific applications (Gein et al., 2009).
Reaction Characteristics
- Studies demonstrate that certain carboxylic acid esters, closely related to the compound , can react with tetrazol-5-amine to produce compounds capable of undergoing further nucleophilic substitution. This suggests potential reactivity pathways for the compound of interest (Goryaeva et al., 2015).
Potential as Antitumor Agents
- Compounds with structures similar to the one have been synthesized as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, with promising results against tumor cells in culture. This implies potential antitumor applications for similar compounds (Gangjee et al., 2009).
Biological Activities
- Other related compounds have shown significant biological activities, such as antibacterial and cytotoxic properties, suggesting that the compound may also exhibit similar biological activities (Rahmouni et al., 2016).
Properties
Molecular Formula |
C27H22N4O5 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C27H22N4O5/c1-3-35-27(34)21-15-20-23(28-22-17(2)9-7-13-30(22)26(20)33)31(16-19-12-8-14-36-19)24(21)29-25(32)18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3 |
InChI Key |
BJNFTLNVRZKOSQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=NC(=O)C4=CC=CC=C4)CC5=CC=CO5 |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=NC(=O)C4=CC=CC=C4)CC5=CC=CO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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